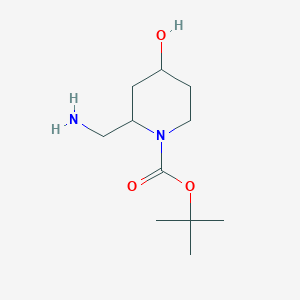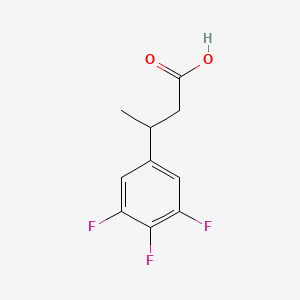
3-(3,4,5-Trifluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4,5-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)butanoic acid typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of ethyl alpha-bromoacetate and zinc in tetrahydrofuran, followed by hydrolysis with sodium hydroxide and subsequent acidification with hydrochloric acid . This method is advantageous due to the availability of inexpensive raw materials and the relatively high yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4,5-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorophenyl ketones, while reduction can produce trifluorophenyl alcohols.
Wissenschaftliche Forschungsanwendungen
3-(3,4,5-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(3,4,5-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a precursor to DPP-4 inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase-4, which is involved in glucose metabolism . This inhibition leads to increased insulin secretion and improved glycemic control in diabetic patients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4,5-Trifluorophenyl)butanoic acid
- 3-(3,4,5-Trifluorophenyl)propanoic acid
- 3-(3,4,5-Trifluorophenyl)pentanoic acid
Uniqueness
3-(3,4,5-Trifluorophenyl)butanoic acid is unique due to the specific positioning of the trifluorophenyl group and the butanoic acid moiety. This unique structure imparts distinct chemical properties, making it particularly useful in the synthesis of pharmaceuticals like sitagliptin .
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
3-(3,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-5(2-9(14)15)6-3-7(11)10(13)8(12)4-6/h3-5H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
OCHLBHUEYMFRMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=CC(=C(C(=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)

![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)

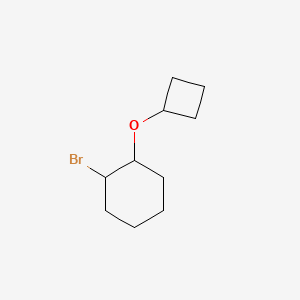
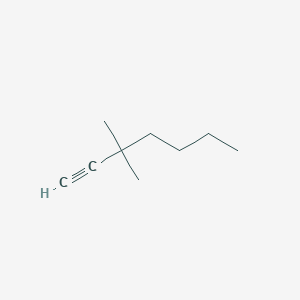



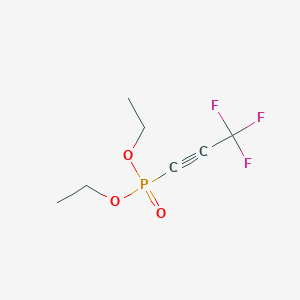
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

